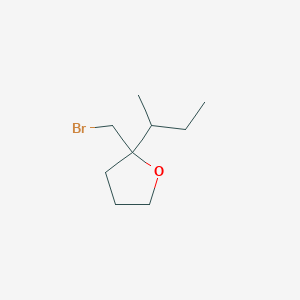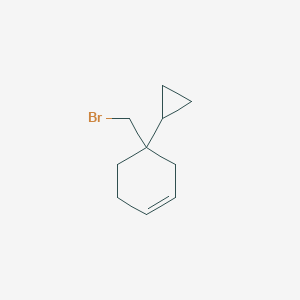![molecular formula C7H13NO B13166161 (4-Aminobicyclo[3.1.0]hexan-1-YL)methanol](/img/structure/B13166161.png)
(4-Aminobicyclo[3.1.0]hexan-1-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Aminobicyclo[310]hexan-1-YL)methanol is a bicyclic compound characterized by a unique structure that includes an amino group and a hydroxyl group attached to a bicyclo[310]hexane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminobicyclo[3.1.0]hexan-1-YL)methanol can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes under the influence of an organic or iridium photoredox catalyst and blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scalable organic synthesis techniques that can be adapted for large-scale production. This includes optimizing reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: (4-Aminobicyclo[3.1.0]hexan-1-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives at the amino group.
Aplicaciones Científicas De Investigación
(4-Aminobicyclo[3.1.0]hexan-1-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Aminobicyclo[3.1.0]hexan-1-YL)methanol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of biological pathways and influence the compound’s pharmacological effects.
Comparación Con Compuestos Similares
- (2-Aminobicyclo[3.1.0]hexan-1-YL)methanol
- (1R,2R,4S,5S)-4-Aminobicyclo[3.1.0]hexan-2-YL)methanol hydrochloride
Comparison: (4-Aminobicyclo[3.1.0]hexan-1-YL)methanol is unique due to its specific substitution pattern on the bicyclo[3.1.0]hexane ring. This structural uniqueness can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
(4-amino-1-bicyclo[3.1.0]hexanyl)methanol |
InChI |
InChI=1S/C7H13NO/c8-6-1-2-7(4-9)3-5(6)7/h5-6,9H,1-4,8H2 |
Clave InChI |
DKIDOZNBDLMVGW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC2C1N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trifluoroethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B13166083.png)





![1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13166127.png)

![3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13166131.png)





